![molecular formula C11H16O2 B2743007 Ethyl (2Z)-2-(2-bicyclo[2.2.1]heptanylidene)acetate CAS No. 72055-13-1](/img/structure/B2743007.png)
Ethyl (2Z)-2-(2-bicyclo[2.2.1]heptanylidene)acetate
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Description
Ethyl (2Z)-2-(2-bicyclo[2.2.1]heptanylidene)acetate, also known as ethyl 2-(2-norbornylidene)acetate, is a chemical compound that has been studied for its potential applications in various scientific research fields. This compound is synthesized through a specific method and has been shown to have unique biochemical and physiological effects. In 2.1]heptanylidene)acetate, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Scientific Research Applications
Synthesis and Reactivity
Ethyl cyclopropylidene acetate and its analogs are synthesized via an acid-catalyzed Wittig reaction, showcasing their utility as equivalents of senecioic acid esters in double Michael reactions to yield spirocyclopropyl-substituted bicyclo[2.2.2]octanes (Spitzner & Swoboda, 1986). This chemical behavior underscores the compound's versatility in synthetic chemistry, enabling the creation of complex molecular structures.
Material Science Applications
In material science, the compound has been explored for its potential in enhancing the efficiency of separation processes. For instance, ethyl acetate, a related compound, is used in extractive distillation processes for separating challenging mixtures like n-hexane and ethyl acetate due to the formation of a minimum boiling azeotrope, demonstrating its importance in chemical and pharmaceutical industries (Feng et al., 2020).
Chemical Synthesis and Catalysis
Ethyl (2Z)-2-(2-bicyclo[2.2.1]heptanylidene)acetate and its derivatives serve as key intermediates in the synthesis of complex organic molecules. For example, palladium-catalyzed reactions involving norbornene derivatives, including bicyclo[2.2.1]hept-5-ene-endo-2-carboxylic acid ethyl ester, highlight the compound's role in facilitating addition polymerizations and enhancing molecular diversity (Kang & Sen, 2004).
properties
IUPAC Name |
ethyl (2Z)-2-(2-bicyclo[2.2.1]heptanylidene)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-2-13-11(12)7-10-6-8-3-4-9(10)5-8/h7-9H,2-6H2,1H3/b10-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKFXVNHWKJOMU-YFHOEESVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CC2CCC1C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\1/CC2CCC1C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2Z)-2-(2-bicyclo[2.2.1]heptanylidene)acetate |
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